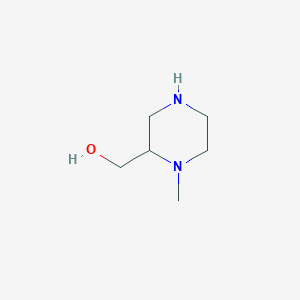

(1-Methylpiperazin-2-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1-Methylpiperazin-2-yl)methanol, also referred to as 1-methylpiperazine, is a versatile and widely studied organic compound. It is a colorless liquid with a low boiling point, and is used in a variety of applications and industries, including the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. It is also used in the synthesis of polymers, and as a solvent for organic compounds. Due to its unique properties and wide range of applications, 1-methylpiperazine has become an important research topic in a variety of scientific fields.

Aplicaciones Científicas De Investigación

Novel Synthesis Approaches and Ligand Development

A novel synthesis method for 4-substituted-(1-benzylpiperazin-2-yl)methanols, derivatives similar to (1-Methylpiperazin-2-yl)methanol, starting from (S)-serine, shows promise in the development of ligands for central nervous system receptors (Beduerftig, Weigl, & Wünsch, 2001). These ligands exhibit significant interaction with σ1-receptors, indicating potential applications in neurological research and drug development.

Materials Science and Catalysis

In materials science, the in situ generation of structure-directing agents (SDAs) from methanol and organic cyclic amines, including 2-methylpiperazine, has been demonstrated to direct the synthesis of novel organically templated zinc phosphites/phosphates (Wang et al., 2013). This unique approach underscores the versatility of methanol and its derivatives in creating advanced materials with potential applications in catalysis and nanotechnology.

Enantioselective Catalysis

Research into the synthesis of chiral ligands from derivatives of (1-Methylpiperazin-2-yl)methanol has revealed their unique behavior in enantioselective catalysis, particularly in the addition of diethylzinc to benzaldehyde (Alvarez-Ibarra, Luján, & Quiroga-Feijóo, 2010). These findings highlight the compound's utility in synthesizing optically active products, a crucial aspect of pharmaceutical and fine chemical manufacturing.

Pharmaceutical Chemistry

In pharmaceutical chemistry, the synthesis of new carboxylic acid amides containing an N-methylpiperazine fragment, related to (1-Methylpiperazin-2-yl)methanol, has been explored for the development of potential therapeutic agents (Koroleva, Gusak, Ignatovich, & Ermolinskaya, 2011). These compounds are key intermediates in the synthesis of antileukemic agents, demonstrating the critical role of (1-Methylpiperazin-2-yl)methanol derivatives in medicinal chemistry.

Propiedades

IUPAC Name |

(1-methylpiperazin-2-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-8-3-2-7-4-6(8)5-9/h6-7,9H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBIWOALTDQQQTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNCC1CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Methylpiperazin-2-yl)methanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-But-2-enedioic acid;6-methyl-11-(2-piperazin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide](/img/structure/B129539.png)

![[(2,6-Diethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B129553.png)

![(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoic acid](/img/structure/B129554.png)

![1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione](/img/structure/B129559.png)